N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group and various functional groups. This compound is a protected amino acid derivative, commonly utilized in peptide synthesis and other organic chemistry applications. Its molecular formula is and it has a molecular weight of approximately 348.48 g/mol. The presence of both cyclohexyl and phenylmethoxycarbonyl groups contributes to its distinct chemical properties and reactivity.
Boc-Lys(Z)-OH Dcha itself doesn't have a specific mechanism of action. It serves as a protected amino acid unit that is incorporated into peptides during SPPS. The resulting peptide chain then possesses the functionalities and properties determined by the specific sequence of amino acids.
These reactions enable the compound to serve as a versatile building block in organic synthesis.
N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid exhibits significant biological activity, particularly in the context of enzyme-substrate interactions and protein folding studies. Its structure allows it to mimic natural amino acids, making it valuable in the design of enzyme inhibitors or as a substrate for enzymatic reactions. Furthermore, it has potential therapeutic applications due to its ability to interact with biological macromolecules.
The synthesis of N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid typically involves the following steps:
These methods ensure that the compound is synthesized with high yield and purity, suitable for further applications in research and industry.
N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid has diverse applications:
Interaction studies involving N-cyclohexylcyclohexanamine focus on its reactivity with other chemicals and its environmental impact. The compound's ability to form salts with amino acids indicates potential interactions that could be explored for pharmaceutical applications. Additionally, its toxicity profile necessitates careful handling in environmental contexts, highlighting the importance of understanding its interactions with biological systems and other chemicals.
Several compounds share structural similarities with N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Boc-beta-cyclohexyl-L-alanine | C₁₃H₁₉N₃O₄ | A protected amino acid used in peptide synthesis; less bulky than the target compound. |
Boc-alpha-cyclohexyl-D-glycine | C₁₂H₁₉N₃O₄ | Similar structure; useful in synthesizing peptides with specific stereochemistry. |
Boc-D-serine | C₉H₁₃N₃O₄ | A common amino acid derivative used in various biochemical applications. |
N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid stands out due to its specific stereochemistry and the presence of dual cyclohexane rings, which impart distinct chemical and physical properties. This uniqueness makes it particularly useful in peptide synthesis where stereochemical considerations are critical, differentiating it from simpler amino acids and derivatives.